4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes an allyl group, a trifluoromethyl group, and a carboxylic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable allyl-substituted precursor, the compound can be synthesized through a series of reactions involving nucleophilic substitution, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to altered cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Triazolo[4,3-a]pyrazine: Known for its inhibitory effects on specific kinases.
Thiazolidine-1,2,4-triazole derivatives: Exhibits significant antibacterial activity.
Uniqueness
4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific structural features, such as the trifluoromethyl group and the allyl moiety, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H7F3N4O3 |
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Molecular Weight |
288.18 g/mol |
IUPAC Name |
7-oxo-4-prop-2-enyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C10H7F3N4O3/c1-2-3-16-4-5(7(19)20)6(18)17-9(16)14-8(15-17)10(11,12)13/h2,4H,1,3H2,(H,19,20) |
InChI Key |
UTOPATNFRGVNOK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=O)N2C1=NC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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